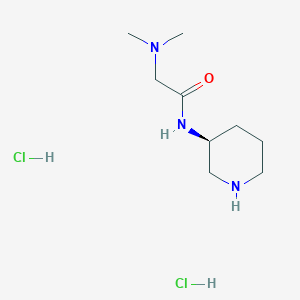

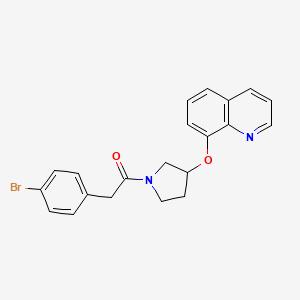

![molecular formula C18H18F2N4O3S2 B2964281 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide CAS No. 851988-17-5](/img/structure/B2964281.png)

4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a thiazole derivative . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied . The structure of the target compounds is often based on a combination of two thiazole cores . The synthesis of these compounds typically involves known approaches based on the Knoevenagel reaction, alkylation reaction, and one-pot three-component reaction .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Moreover, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antimicrobial and Antiproliferative Agents

Sulfonamide derivatives, including those structurally related to the compound , have been investigated for their effectiveness as antimicrobial and antiproliferative agents. For instance, a study on N-ethyl-N-methylbenzenesulfonamide derivatives revealed significant cytotoxic activity against human cell lines, including lung and liver carcinoma cells, along with notable antimicrobial activity. These compounds, featuring various biologically active moieties such as thiazoles and imidazo[2,1-b]thiazoles, have shown potent cytotoxicity, indicating their potential in developing new therapeutic agents (Abd El-Gilil, 2019).

Anticancer Activity

The anticancer potential of sulfonamide derivatives is a significant area of research. Various studies have synthesized and evaluated compounds for their anticancer properties, demonstrating promising results against a range of cancer cell lines. For example, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, showing effective cell death mainly by apoptosis in colon adenocarcinoma and leukemia cell lines (González-Álvarez et al., 2013). Moreover, novel benzothiazole acylhydrazones have been synthesized and evaluated for their probable anticancer activity, highlighting the critical role of specific substitutions on the benzothiazole scaffold in modulating antitumor properties (Osmaniye et al., 2018).

Enzyme Inhibition

Sulfonamide derivatives have also been explored for their enzyme inhibitory activities. For example, a series of thioureido-substituted sulfonamides showed potent inhibitory properties against carbonic anhydrase isozymes, with potential applications in treating glaucoma. Some derivatives effectively reduced elevated intraocular pressure in animal models, suggesting their utility in developing new treatments for eye diseases (Mincione et al., 2005).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms depending on the biological activity they exhibit . For instance, some thiazole derivatives inhibit the biosynthesis of prostaglandins, which mediate inflammation and pain .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For instance, some thiazole derivatives inhibit the cyclo-oxygenase pathway, which is involved in the production of prostaglandins .

Result of Action

Thiazole derivatives are known to have various effects at the molecular and cellular level depending on their biological activity . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Properties

IUPAC Name |

4-[[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N4O3S2/c1-3-24(4-2)29(26,27)13-7-5-11(6-8-13)17(25)22-23-18-21-16-14(20)9-12(19)10-15(16)28-18/h5-10H,3-4H2,1-2H3,(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAYTGVSKOIZJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2964200.png)

![ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2964204.png)

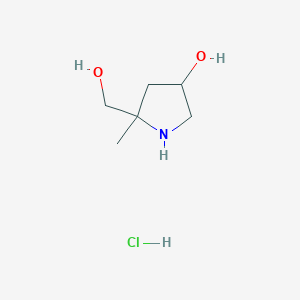

![2-Cyclopentyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2964213.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2964214.png)

![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2964215.png)

![6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2964217.png)

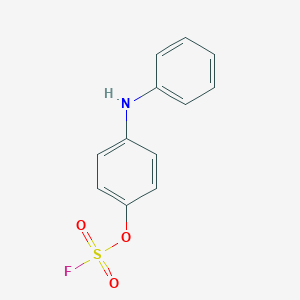

![5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2964220.png)

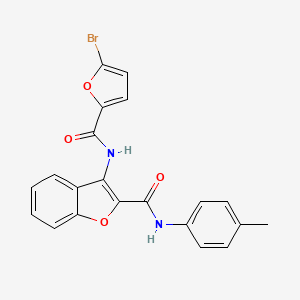

![4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2964221.png)